molecular formula C16H23N3O2 B11734781 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11734781
M. Wt: 289.37 g/mol
InChI Key: IXVBJWRIPKRIDN-UHFFFAOYSA-N
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Description

2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a complex organic compound with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole moiety: This can be synthesized by reacting hydrazine with an appropriate diketone under acidic conditions.

    Attachment of the pyrazole to the phenol: This involves a nucleophilic substitution reaction where the pyrazole derivative reacts with a halogenated phenol compound.

    Introduction of the methoxy group: This can be achieved through methylation of the hydroxyl group on the phenol ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety may play a crucial role in binding to these targets, while the phenolic and methoxy groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-4-propylphenol

Comparison: Compared to these similar compounds, 2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-methoxy-4-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C16H23N3O2/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-5-15(20)16(6-13)21-3/h4-6,9,11-12,17,20H,7-8,10H2,1-3H3

InChI Key

IXVBJWRIPKRIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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